
3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-ginsenoside Rg3 : est un composé naturel présent dans les racines du ginseng Panax, une plante largement utilisée en médecine traditionnelle. Ce composé appartient à la famille des ginsénosides, qui sont des saponines connues pour leurs diverses propriétés pharmacologiques. R-ginsenoside Rg3 a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses, anti-inflammatoires et neuroprotectrices .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de R-ginsenoside Rg3 implique généralement l'hydrolyse du ginsénoside Rb1 ou Rb2, qui sont des ginsénosides majeurs dans le ginseng Panax. L'hydrolyse peut être réalisée par des méthodes acides ou enzymatiques. Par exemple, l'hydrolyse acide implique le traitement du ginsénoside Rb1 avec de l'acide chlorhydrique dans des conditions contrôlées pour produire du R-ginsenoside Rg3. L'hydrolyse enzymatique, en revanche, utilise des enzymes spécifiques telles que la β-glucosidase pour cliver sélectivement les liaisons glycosidiques .
Méthodes de production industrielle
La production industrielle de R-ginsenoside Rg3 utilise souvent des processus de biotransformation. Cela implique la culture de micro-organismes capables de convertir les ginsénosides précurseurs en R-ginsenoside Rg3. Par exemple, certaines souches de champignons ou de bactéries sont utilisées pour fermenter des extraits de ginseng, conduisant à la production de R-ginsenoside Rg3 en grande quantité .
Analyse Des Réactions Chimiques
Types de réactions
R-ginsenoside Rg3 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent convertir les groupes cétone en groupes hydroxyle, affectant la solubilité et la réactivité du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.
Substitution : La glycosylation peut être réalisée en utilisant des donneurs de glycosyle et des catalyseurs tels que l'acide trifluorométhanesulfonique.
Produits majeurs
Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de R-ginsenoside Rg3, chacun ayant potentiellement des activités biologiques uniques. Par exemple, l'oxydation peut produire des ginsénosides oxydés, tandis que la glycosylation peut produire des dérivés glycosylés .
Applications de la recherche scientifique
R-ginsenoside Rg3 a un large éventail d'applications de recherche scientifique :
Chimie : Il est étudié pour ses propriétés chimiques uniques et son potentiel en tant que précurseur pour la synthèse de nouveaux composés.
Biologie : La recherche se concentre sur son rôle dans les processus cellulaires, tels que l'apoptose et la prolifération cellulaire.
Médecine : R-ginsenoside Rg3 est étudié pour son potentiel thérapeutique dans le traitement du cancer, des maladies cardiovasculaires et des troubles neurodégénératifs.
Mécanisme d'action
R-ginsenoside Rg3 exerce ses effets par le biais de multiples cibles et voies moléculaires :
Anticancéreux : Il inhibe la prolifération des cellules cancéreuses et induit l'apoptose en modulant des voies telles que PI3K/Akt et MAPK.
Anti-inflammatoire : Il réduit l'inflammation en inhibant la voie NF-κB et en diminuant la production de cytokines pro-inflammatoires.
Neuroprotection : Il protège les neurones du stress oxydatif et de l'apoptose en activant la voie Nrf2 et en améliorant les défenses antioxydantes.
Applications De Recherche Scientifique
R-ginsenoside Rg3 has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.
Biology: Research focuses on its role in cellular processes, such as apoptosis and cell proliferation.
Medicine: R-ginsenoside Rg3 is investigated for its therapeutic potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
R-ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:
Anti-cancer: It inhibits cancer cell proliferation and induces apoptosis by modulating pathways such as PI3K/Akt and MAPK.
Anti-inflammatory: It reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Neuroprotection: It protects neurons from oxidative stress and apoptosis by activating the Nrf2 pathway and enhancing antioxidant defenses.
Comparaison Avec Des Composés Similaires
R-ginsenoside Rg3 est comparé à d'autres ginsénosides, tels que :
Ginsénoside Rb1 : Connu pour ses effets anti-fatigue et neuroprotecteurs.
Ginsénoside Rb2 : Exhibe des propriétés antidiabétiques et anti-obésité.
Ginsénoside Rh2 : Remarqué pour son activité anticancéreuse puissante.
R-ginsenoside Rg3 est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés pharmacologiques distinctes, en particulier ses forts effets anticancéreux et anti-inflammatoires .
Propriétés
Numéro CAS |
178324-48-6 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
3-amino-4-hydrazinylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H5N3O2/c5-1-2(7-6)4(9)3(1)8/h7H,5-6H2 |
Clé InChI |
BALMAKLASAFCHV-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)NN)N |
SMILES canonique |
C1(=C(C(=O)C1=O)NN)N |
Synonymes |
3-Cyclobutene-1,2-dione,3-amino-4-hydrazino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


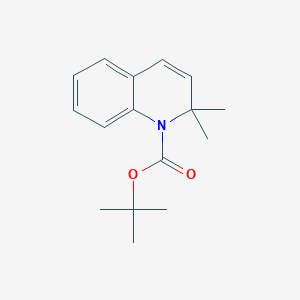
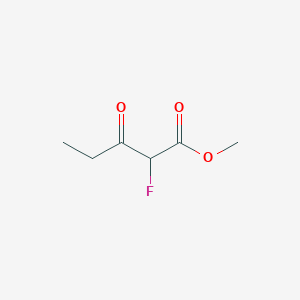
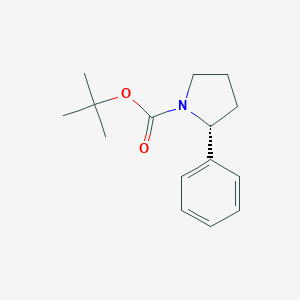
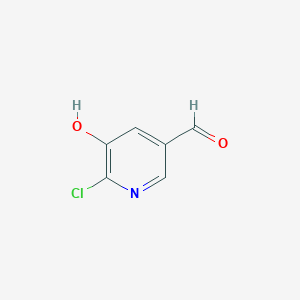
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
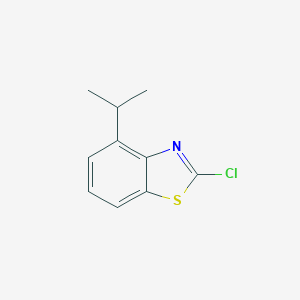
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)

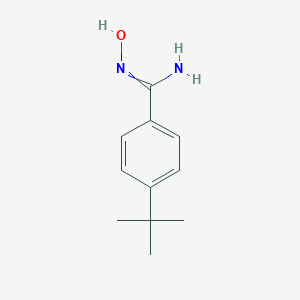
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)

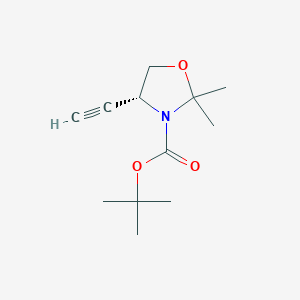
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
